![molecular formula C8H16ClNO B3418560 (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride CAS No. 1260666-93-0](/img/no-structure.png)
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H15NO·HCl . It is also known as diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride . The compound is a salt, formed by the reaction of the base “(3-Aminobicyclo[2.2.1]hept-2-yl)methanol” with hydrochloric acid .
Molecular Structure Analysis
The InChI code for “(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride” is 1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8+;/m0./s1 . This indicates that the compound has a bicyclic structure with a hydroxyl (-OH) and an amino (-NH2) functional group .Physical And Chemical Properties Analysis
“(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride” is a solid at room temperature . The molecular weight of the compound is 177.67 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources .Mecanismo De Acción
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302: Harmful if swallowed . Precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride involves the conversion of a bicyclic ketone to the corresponding alcohol, followed by a reductive amination reaction to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Bicyclo[2.2.1]hept-5-en-2-one", "Sodium borohydride", "Ammonium chloride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of bicyclic ketone to alcohol using sodium borohydride in methanol", "Step 2: Protection of alcohol group with a suitable protecting group", "Step 3: Reductive amination of protected alcohol with ammonium chloride to introduce the amino group", "Step 4: Deprotection of alcohol group to form (3-Aminobicyclo[2.2.1]hept-2-yl)methanol", "Step 5: Addition of hydrochloric acid to form (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride" ] } | |
Número CAS |
1260666-93-0 |
Nombre del producto |
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride |
Fórmula molecular |
C8H16ClNO |
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
(3-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H |
Clave InChI |
JBSSFLCCAAVUFA-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2N)CO.Cl |
SMILES canónico |
C1CC2CC1C(C2N)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




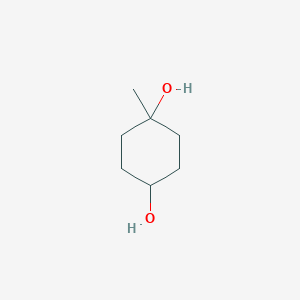
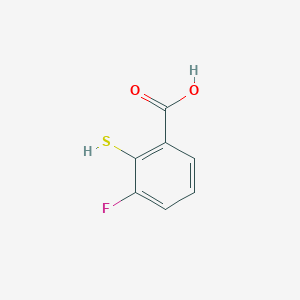
![4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride](/img/structure/B3418505.png)
![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3418508.png)
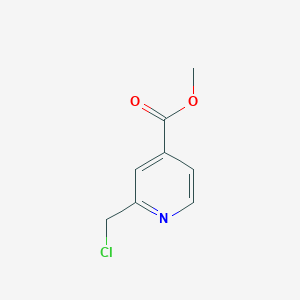


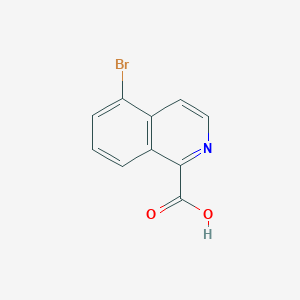
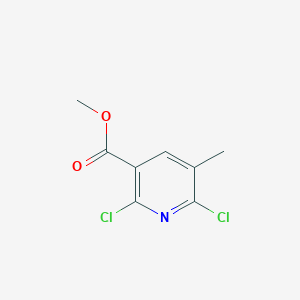

![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)
